molecular formula C7H7F3N2O2 B1319355 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 926913-64-6

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1319355
CAS No.: 926913-64-6
M. Wt: 208.14 g/mol
InChI Key: XVQPOCQCAAYPGZ-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C7H7F3N2O2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

The synthesis of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole with a carboxylating agent. One common method includes the use of carbon dioxide under high pressure and temperature conditions. Industrial production methods often employ continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various pyrazole derivatives.

Scientific Research Applications

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-cancer and anti-viral activities.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the carboxylic acid group, resulting in different chemical reactivity and biological activity.

    1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: The carboxamide group alters the compound’s solubility and interaction with biological targets.

    1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate:

Properties

IUPAC Name

1,5-dimethyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-3-4(6(13)14)5(7(8,9)10)11-12(3)2/h1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQPOCQCAAYPGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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